molecular formula C17H20ClN3O3S B2909983 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893931-70-9

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

Cat. No.: B2909983
CAS No.: 893931-70-9
M. Wt: 381.88
InChI Key: ODWIHPZVNFUQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide (CAS 893931-70-9) is a synthetic thieno[3,4-c]pyrazole derivative with a molecular formula of C17H20ClN3O3S and a molecular weight of 381.9 g/mol . This complex organic compound is characterized by its unique fused heterocyclic system, which incorporates a thienopyrazole core with a sulfone (5,5-dioxido) group and is substituted with a 3-chlorophenyl moiety and a 3,3-dimethylbutanamide side chain . Compounds within this structural class have demonstrated significant potential in medicinal chemistry research, particularly as kinase inhibitors . Specifically, related analogs have been investigated as potent and selective inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 is a key regulator of inflammation and cell death pathways, including necroptosis and apoptosis, making it a promising therapeutic target for a range of inflammatory and neurodegenerative diseases . The distinct electronic and steric properties imparted by the 3-chlorophenyl group and the branched amide side chain are likely critical for the compound's binding affinity and specificity toward its biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-5-11(18)7-12/h4-7H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWIHPZVNFUQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, chlorobenzene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide, with the CAS number 893931-70-9, is a chemical compound that belongs to the thieno[3,4-c]pyrazole family [1, 3]. This class of compounds has potential biological activities, which makes them useful in scientific research.

Chemical Structure and Properties
The molecular formula for this compound is C17H20ClN3O3S, and it has a molecular weight of 381.9 .

Biological Activities
While specific data on this compound is limited, similar compounds, such as pyrazoline derivatives and thieno[3,4-c]pyrazole derivatives, have shown a range of biological and pharmacological activities.

Antioxidant Activity
Thieno[3,4-c]pyrazole derivatives may exhibit antioxidant properties, which can help protect against oxidative damage. Studies have shown that certain thieno[2,3-c]pyrazole compounds can reduce oxidative stress in erythrocytes exposed to toxins.

Antimicrobial Properties
These compounds have demonstrated potential antimicrobial activity, suggesting they may be effective against various pathogens.

Anti-inflammatory Effects
Thieno[3,4-c]pyrazole compounds may inhibit phosphodiesterase (PDE) enzymes, which can lead to reduced inflammation and potential therapeutic benefits for conditions like asthma and allergic responses.

Potential Mechanisms of Action
The biological effects of this compound may involve interactions with molecular targets, modulating enzyme activity, or affecting signaling pathways related to inflammatory responses or oxidative stress. Additionally, pyrazoline derivatives can produce free radicals and reactive oxygen species (ROS) under cellular damage, and interact with enzymes like acetylcholinesterase (AChE).

Here is a summary of the potential biological activities:

CategoryDescription
Antioxidant Activity May mitigate oxidative stress and protect against oxidative damage.
Antimicrobial Properties Could be effective against various pathogens.
Anti-inflammatory Effects May inhibit phosphodiesterase (PDE) enzymes, reducing inflammation and providing therapeutic benefits for conditions like asthma and allergic responses.
Mechanisms of Action May involve interactions with molecular targets, modulating enzyme activity, or affecting signaling pathways related to inflammatory responses or oxidative stress. Pyrazoline derivatives can also produce free radicals and reactive oxygen species (ROS) and interact with enzymes.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on mitochondrial respiration, similar to other pyrazole derivatives .

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

The thieno[3,4-c]pyrazole scaffold is a common structural motif in medicinal and agrochemical research. Below is a comparison with three analogues sharing the core but differing in amide substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Features Notes
Target Compound C₂₁H₁₅ClN₄O₅S 470.9 3,3-Dimethylbutanamide Sulfone group enhances polarity; no biological data reported.
2-([1,1'-Biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-...-yl)acetamide C₂₅H₂₀ClN₃O₃S 478.0 Biphenyl-acetamide Increased aromaticity may enhance π-π stacking; higher MW.
N1-(2-(3-chlorophenyl)-5,5-dioxido-...-yl)-N2-(3-hydroxypropyl)oxalamide C₁₆H₁₇ClN₄O₅S 412.8 Oxalamide linkage with 3-hydroxypropyl group Hydroxypropyl group improves solubility; lower MW than target.
N-(2-(3-chlorophenyl)-5,5-dioxido-...-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide C₂₁H₁₅ClN₄O₅S 470.9 1,3-Dioxoisoindolinyl-acetamide Bulky isoindolinyl group may hinder membrane permeability.

Key Observations :

  • Solubility : The hydroxypropyl oxalamide derivative may exhibit better aqueous solubility owing to its polar hydroxyl group.
  • Steric Effects : The isoindolinyl substituent introduces steric hindrance, which could influence binding to biological targets.

Heterocyclic Analogues with Different Core Structures

Thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with cyano and arylidene substituents. Compared to the target compound:

  • Electronic Effects : The thiazolo-pyrimidine core lacks a sulfone group, reducing polarity but increasing aromaticity.
Triazole-Thione Derivatives ()

The compound (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione shares a chlorophenyl substituent but differs in its triazole-thione core.

  • Hydrogen Bonding : The thione group enables stronger hydrogen-bonding interactions compared to the sulfone in the target compound.

Pharmacologically Active Analogues ()

  • Benzothiazole Acetamides (): Compounds like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide share chlorophenyl and amide motifs but lack the thienopyrazole core. These are often explored as kinase inhibitors or antimicrobial agents.

Biological Activity

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H17ClN4O5S
  • Molecular Weight : 412.85 g/mol
  • Structural Features : It contains a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an oxalamide moiety.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting critical metabolic pathways.
  • Receptor Modulation : It may act as a modulator for receptors involved in cellular signaling pathways, leading to altered physiological responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Studies on pyrazolone derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have highlighted:

  • Compounds with similar thieno[3,4-c]pyrazole structures have been explored for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • The mechanisms may involve the induction of apoptosis or inhibition of cell proliferation through enzyme inhibition .

Case Studies and Research Findings

Study ReferenceFindings
Investigated the synthesis and biological activity of thieno[3,4-c]pyrazole derivatives; demonstrated antimicrobial effects against various pathogens.
Evaluated anticancer properties; showed cytotoxic effects on lung and breast cancer cell lines via MTT assay.
Summarized pharmacological profiles of pyrazolone derivatives; highlighted broad-spectrum activities including anti-tumor and anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.